REACTION_SMILES
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[Br:12][CH2:13][C:14](=[O:15])[O:16][CH2:17][CH3:18].[CH3:19][CH2:20][OH:21].[CH3:9][CH2:10][O-:11].[Na+:8].[nH:1]1[cH:2][n:3][c:4]([C:6]#[N:7])[cH:5]1>>[n:1]1([CH2:13][C:14](=[O:15])[O:16][CH2:17][CH3:18])[cH:2][n:3][c:4]([C:6]#[N:7])[cH:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1c[nH]cn1
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Name
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Type
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product
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Smiles
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CCOC(=O)Cn1cnc(C#N)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |